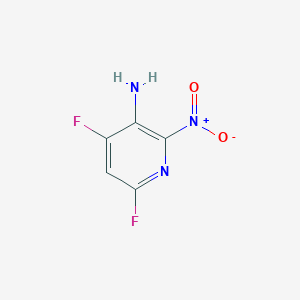
4,6-Difluoro-2-nitropyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Difluoro-2-nitropyridin-3-amine is a fluorinated nitropyridine derivative. This compound is characterized by the presence of two fluorine atoms and a nitro group attached to a pyridine ring, making it a valuable intermediate in various chemical syntheses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Difluoro-2-nitropyridin-3-amine typically involves the nitration of fluorinated pyridine derivatives. One common method includes the reaction of 4,6-difluoropyridine with nitric acid under controlled conditions to introduce the nitro group at the 2-position .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Difluoro-2-nitropyridin-3-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or thiourea in polar solvents.
Major Products Formed
Reduction: The major product is 4,6-difluoro-2-aminopyridin-3-amine.
Substitution: Depending on the nucleophile, products can include 4,6-diamino-2-nitropyridine or 4,6-difluoro-2-thiopyridin-3-amine.
Wissenschaftliche Forschungsanwendungen
4,6-Difluoro-2-nitropyridin-3-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a building block in the development of biologically active molecules.
Medicine: Explored for its role in the synthesis of pharmaceutical compounds, particularly those requiring fluorinated aromatic rings.
Industry: Utilized in the production of agrochemicals and dyes
Wirkmechanismus
The mechanism of action of 4,6-Difluoro-2-nitropyridin-3-amine involves its interaction with various molecular targets. The presence of fluorine atoms enhances its electron-withdrawing properties, affecting the reactivity of the pyridine ring. This can influence the compound’s ability to participate in nucleophilic and electrophilic reactions, making it a versatile intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Nitropyridine: Lacks fluorine atoms, making it less electron-withdrawing.
4,6-Difluoro-3-nitropyridin-2-amine: Similar structure but different positioning of the nitro group.
2-Amino-6-chloro-3-nitropyridine: Contains a chlorine atom instead of fluorine, affecting its reactivity
Uniqueness
4,6-Difluoro-2-nitropyridin-3-amine is unique due to the specific positioning of its fluorine and nitro groups, which confer distinct electronic properties and reactivity patterns. This makes it particularly valuable in the synthesis of specialized fluorinated compounds .
Eigenschaften
Molekularformel |
C5H3F2N3O2 |
|---|---|
Molekulargewicht |
175.09 g/mol |
IUPAC-Name |
4,6-difluoro-2-nitropyridin-3-amine |
InChI |
InChI=1S/C5H3F2N3O2/c6-2-1-3(7)9-5(4(2)8)10(11)12/h1H,8H2 |
InChI-Schlüssel |
KIRPBKZBHPYJKW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(N=C1F)[N+](=O)[O-])N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


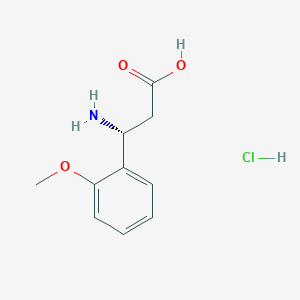
![Methyl 2-[([2,2'-bipyridin]-6-yl)methoxy]benzoate](/img/structure/B13136132.png)
![2-Bromo-5-fluoro-3H-imidazo[4,5-b]pyridine](/img/structure/B13136139.png)
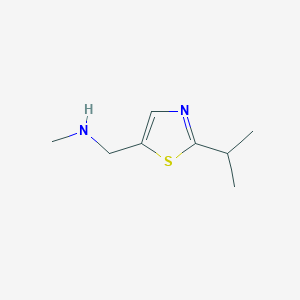
![2-Propen-1-amine,N-methyl-3-[2-(methylsulfonyl)phenyl]-](/img/structure/B13136150.png)
![6-Chloro-8-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13136157.png)

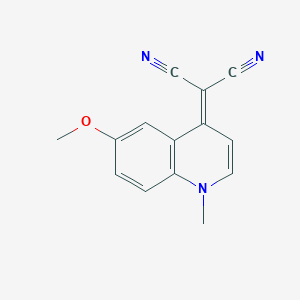
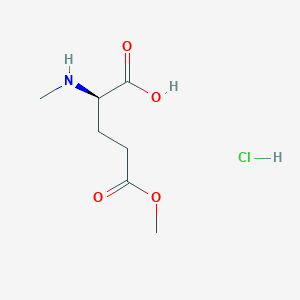

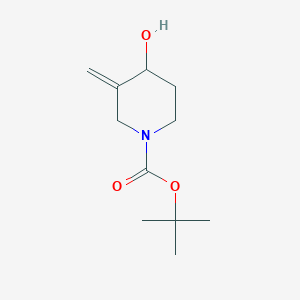
![6-Chloro-1-[(2-phenylethyl)amino]anthracene-9,10-dione](/img/structure/B13136195.png)


